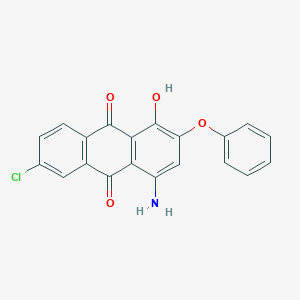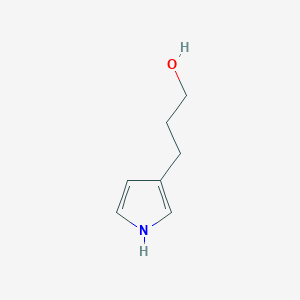
Benzothiazole, 5-nitro-2-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Benzothiazole, 5-nitro-2-(3-pyridinyl)- is a heterocyclic compound that features a benzothiazole ring substituted with a nitro group at the 5-position and a pyridin-3-yl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazole, 5-nitro-2-(3-pyridinyl)- typically involves the condensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.
-
Condensation Reaction
Reactants: 2-aminothiophenol and 3-pyridinecarboxaldehyde
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Conditions: Reflux in ethanol or another suitable solvent
-
Nitration Reaction
Reactants: Intermediate product from the condensation reaction and nitric acid
Conditions: Controlled temperature (0-5°C) to prevent over-nitration
Industrial Production Methods
Industrial production of Benzothiazole, 5-nitro-2-(3-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Benzothiazole, 5-nitro-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution
Major Products Formed
Reduction: 5-Amino-2-(pyridin-3-yl)-1,3-benzothiazole
Substitution: Various substituted benzothiazole derivatives depending on the substituents used
科学的研究の応用
Benzothiazole, 5-nitro-2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzothiazole, 5-nitro-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities.
類似化合物との比較
Similar Compounds
2-(Pyridin-3-yl)-1,3-benzothiazole: Lacks the nitro group, which may result in different biological activities.
5-Nitro-2-(pyridin-2-yl)-1,3-benzothiazole: Similar structure but with the pyridinyl group at a different position, affecting its reactivity and properties.
5-Nitro-2-(pyridin-4-yl)-1,3-benzothiazole: Another positional isomer with potentially different biological activities.
Uniqueness
Benzothiazole, 5-nitro-2-(3-pyridinyl)- is unique due to the specific positioning of the nitro and pyridinyl groups, which influence its chemical reactivity and biological properties. The combination of these functional groups contributes to its potential as a versatile compound in various applications.
特性
CAS番号 |
61352-26-9 |
|---|---|
分子式 |
C12H7N3O2S |
分子量 |
257.27 g/mol |
IUPAC名 |
5-nitro-2-pyridin-3-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H7N3O2S/c16-15(17)9-3-4-11-10(6-9)14-12(18-11)8-2-1-5-13-7-8/h1-7H |
InChIキー |
BARHFYGIQWEEDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[5,1-b]thiazol-7-amine, N-butyl-3-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B8655275.png)
![4-[2-(Hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B8655281.png)







![Ethyl 3-[2-(aminosulfonyl)anilino]-3-oxopropanoate](/img/structure/B8655344.png)
![9-Methoxy-5-methyl-2-(2-methylphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B8655351.png)

